![molecular formula C20H19NO3 B2937836 N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 879766-39-9](/img/structure/B2937836.png)
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known as DMFPF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of furan carboxamides and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is its diverse pharmacological activities, which make it a promising candidate for the development of new therapeutics. Additionally, this compound has been found to have good bioavailability and low toxicity. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in synthetic organic chemistry and access to specialized equipment and reagents.
Future Directions
For the study of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide include the development of this compound-based therapeutics, elucidation of its mechanism of action, and the synthesis of this compound analogs with improved pharmacological properties.
Synthesis Methods
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can be synthesized through a multistep process involving various chemical reactions. The first step involves the preparation of 2,4-dimethylphenylamine, which is then reacted with furan-2-carboxylic acid to form the corresponding amide. The final step involves the introduction of a phenoxy methyl group to the amide using an appropriate reagent. The synthesis of this compound requires expertise in synthetic organic chemistry and access to specialized equipment and reagents.
Scientific Research Applications
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been investigated for its potential anticancer properties.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-8-10-18(15(2)12-14)21-20(22)19-11-9-17(24-19)13-23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCHUFZQGPNTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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